Cas no 900494-38-4 (3-(4-Fluorophenoxy)phenylmagnesium bromide)

3-(4-Fluorophenoxy)phenylmagnesium bromide 化学的及び物理的性質
名前と識別子
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- 3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25 M in THF
- 3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25 M in 2-MeTHF
- 3-(4-Fluorophenoxy)phenylmagnesium bromide
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- MDL: MFCD11113500
- インチ: 1S/C12H8FO.BrH.Mg/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h1-2,4-9H;1H;/q-1;;+2/p-1
- InChIKey: JYCMIDDJJPFYSS-UHFFFAOYSA-M
- ほほえんだ: C1C=C(OC2C=CC(F)=CC=2)C=[C-]C=1.[Mg+2].[Br-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
3-(4-Fluorophenoxy)phenylmagnesium bromide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Fluorophenoxy)phenylmagnesium bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB431677-25 ml |
3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in 2-MeTHF; . |
900494-38-4 | 25 ml |
€722.20 | 2024-04-16 | ||
abcr | AB430822-50 ml |
3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in THF; . |
900494-38-4 | 50 ml |
€1013.00 | 2024-04-16 | ||
abcr | AB431677-50 ml |
3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in 2-MeTHF; . |
900494-38-4 | 50 ml |
€987.50 | 2024-04-16 | ||
abcr | AB430822-25 ml |
3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in THF; . |
900494-38-4 | 25 ml |
€722.20 | 2024-04-16 | ||
abcr | AB431677-25ml |
3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in 2-MeTHF; . |
900494-38-4 | 25ml |
€722.20 | 2025-02-13 | ||
abcr | AB430822-50ml |
3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in THF; . |
900494-38-4 | 50ml |
€1013.00 | 2025-02-13 | ||
abcr | AB431677-50ml |
3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in 2-MeTHF; . |
900494-38-4 | 50ml |
€987.50 | 2025-02-13 | ||
abcr | AB430822-25ml |
3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in THF; . |
900494-38-4 | 25ml |
€722.20 | 2025-02-13 |
3-(4-Fluorophenoxy)phenylmagnesium bromide 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
3-(4-Fluorophenoxy)phenylmagnesium bromideに関する追加情報
3-(4-Fluorophenoxy)phenylmagnesium bromide: A Comprehensive Overview
The compound 3-(4-Fluorophenoxy)phenylmagnesium bromide, with the CAS number 900494-38-4, is a highly specialized organomagnesium compound that has garnered significant attention in the field of organic synthesis and materials science. This compound is notable for its unique structural features and versatile applications in modern chemical research. The molecule consists of a magnesium bromide core attached to a phenyl group, which is further substituted with a 4-fluorophenoxy moiety. This substitution pattern imparts distinctive electronic and steric properties, making it a valuable reagent in various synthetic transformations.
Recent studies have highlighted the role of 3-(4-Fluorophenoxy)phenylmagnesium bromide in the construction of complex aromatic systems, particularly in the synthesis of biologically active molecules. Researchers have demonstrated its effectiveness as a nucleophile in coupling reactions, enabling the formation of intricate carbon-carbon bonds. The presence of the fluorine atom in the 4-fluorophenoxy group not only enhances the reactivity of the compound but also introduces a degree of electronic tunability, which is crucial for controlling reaction outcomes.
In addition to its role in organic synthesis, this compound has found applications in polymer chemistry. The ability of 3-(4-Fluorophenoxy)phenylmagnesium bromide to participate in controlled radical polymerization reactions has led to the development of novel polymeric materials with tailored properties. These materials exhibit improved thermal stability and mechanical strength, making them suitable for advanced technological applications such as high-performance adhesives and lightweight composites.
The synthesis of 3-(4-Fluorophenoxy)phenylmagnesium bromide typically involves a two-step process: first, the preparation of the corresponding phenol derivative, followed by its reaction with magnesium bromide under specific conditions. Recent advancements in this area have focused on optimizing reaction conditions to enhance yield and purity. For instance, the use of polar aprotic solvents and precise temperature control has been shown to significantly improve the efficiency of the synthesis process.
The structural characterization of this compound has been extensively studied using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided valuable insights into the molecular geometry and bonding interactions within the compound. Notably, the X-ray crystallographic analysis revealed a distorted octahedral geometry around the magnesium atom, which is consistent with other organomagnesium compounds.
Looking ahead, ongoing research is exploring the potential of 3-(4-Fluorophenoxy)phenylmagnesium bromide as a catalyst in asymmetric synthesis reactions. Initial findings suggest that this compound could serve as an effective chiral catalyst for enantioselective additions, opening new avenues for the production of chiral pharmaceuticals and agrochemicals. Furthermore, investigations into its compatibility with various solvent systems are expected to expand its applicability in large-scale industrial processes.
In conclusion, 3-(4-Fluorophenoxy)phenylmagnesium bromide stands out as a versatile and innovative compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and analytical techniques, position it as a key player in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, it is poised to make significant contributions to both academic and industrial sectors.
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